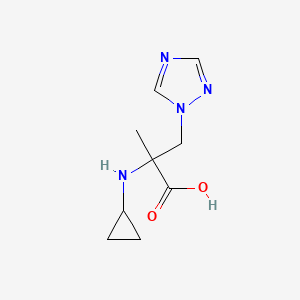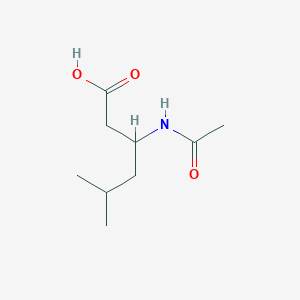
3-Acetamido-5-methylhexanoic acid
- Klicken Sie auf QUICK INQUIRY, um ein Angebot von unserem Expertenteam zu erhalten.
- Mit qualitativ hochwertigen Produkten zu einem WETTBEWERBSFÄHIGEN Preis können Sie sich mehr auf Ihre Forschung konzentrieren.
Übersicht
Beschreibung
3-Acetamido-5-methylhexanoic acid is an organic compound with the molecular formula C9H17NO3 It is a derivative of hexanoic acid, featuring an acetamido group and a methyl group on the carbon chain
Vorbereitungsmethoden
Synthetic Routes and Reaction Conditions
The synthesis of 3-Acetamido-5-methylhexanoic acid can be achieved through several methods. One common approach involves the salification of a racemic mixture of 3-(2-acetamino)-5-methylhexanol with (S)-(-)-1-phenylethylamine in a mixed solvent of alcohol and halogenated hydrocarbon. The unnecessary S-shaped chiral isomer salts are precipitated out, filtered, and the filtrate is concentrated and dissolved in water .
Industrial Production Methods
Industrial production methods for this compound are not well-documented in the literature. the general approach involves the use of large-scale chemical reactors and purification systems to ensure high yield and purity of the final product.
Analyse Chemischer Reaktionen
Types of Reactions
3-Acetamido-5-methylhexanoic acid can undergo various chemical reactions, including:
Oxidation: The compound can be oxidized to form carboxylic acids.
Reduction: Reduction reactions can convert the acetamido group to an amine.
Substitution: The acetamido group can participate in nucleophilic substitution reactions.
Common Reagents and Conditions
Oxidation: Common oxidizing agents include potassium permanganate (KMnO4) and chromium trioxide (CrO3).
Reduction: Reducing agents such as lithium aluminum hydride (LiAlH4) are used.
Substitution: Nucleophiles like hydroxide ions (OH-) or amines can be used under basic conditions.
Major Products Formed
Oxidation: Carboxylic acids.
Reduction: Amines.
Substitution: Various substituted derivatives depending on the nucleophile used.
Wissenschaftliche Forschungsanwendungen
3-Acetamido-5-methylhexanoic acid has several applications in scientific research:
Chemistry: It is used as an intermediate in the synthesis of more complex organic molecules.
Biology: The compound can be used in studies involving enzyme-substrate interactions and metabolic pathways.
Industry: It can be used in the production of specialty chemicals and materials.
Wirkmechanismus
The mechanism of action of 3-Acetamido-5-methylhexanoic acid involves its interaction with specific molecular targets, such as enzymes or receptors. The acetamido group can form hydrogen bonds with active sites, while the methyl group can influence the compound’s hydrophobic interactions. These interactions can modulate the activity of the target molecule, leading to various biological effects.
Vergleich Mit ähnlichen Verbindungen
Similar Compounds
3-Acetamido-5-acetylfuran: A derivative of furan with similar acetamido functionality.
3-Acetamido-5-carboxyfuran: Another furan derivative with a carboxylic acid group.
3-(2-Acetamino)-5-methylhexanol: A related compound with a hydroxyl group instead of a carboxylic acid.
Uniqueness
3-Acetamido-5-methylhexanoic acid is unique due to its specific combination of functional groups, which allows it to participate in a wide range of chemical reactions and interact with various biological targets. This versatility makes it a valuable compound in both research and industrial applications.
Eigenschaften
CAS-Nummer |
1001611-03-5 |
|---|---|
Molekularformel |
C9H17NO3 |
Molekulargewicht |
187.24 g/mol |
IUPAC-Name |
3-acetamido-5-methylhexanoic acid |
InChI |
InChI=1S/C9H17NO3/c1-6(2)4-8(5-9(12)13)10-7(3)11/h6,8H,4-5H2,1-3H3,(H,10,11)(H,12,13) |
InChI-Schlüssel |
QXVNWFGYESVXFT-UHFFFAOYSA-N |
Kanonische SMILES |
CC(C)CC(CC(=O)O)NC(=O)C |
Herkunft des Produkts |
United States |
Haftungsausschluss und Informationen zu In-Vitro-Forschungsprodukten
Bitte beachten Sie, dass alle Artikel und Produktinformationen, die auf BenchChem präsentiert werden, ausschließlich zu Informationszwecken bestimmt sind. Die auf BenchChem zum Kauf angebotenen Produkte sind speziell für In-vitro-Studien konzipiert, die außerhalb lebender Organismen durchgeführt werden. In-vitro-Studien, abgeleitet von dem lateinischen Begriff "in Glas", beinhalten Experimente, die in kontrollierten Laborumgebungen unter Verwendung von Zellen oder Geweben durchgeführt werden. Es ist wichtig zu beachten, dass diese Produkte nicht als Arzneimittel oder Medikamente eingestuft sind und keine Zulassung der FDA für die Vorbeugung, Behandlung oder Heilung von medizinischen Zuständen, Beschwerden oder Krankheiten erhalten haben. Wir müssen betonen, dass jede Form der körperlichen Einführung dieser Produkte in Menschen oder Tiere gesetzlich strikt untersagt ist. Es ist unerlässlich, sich an diese Richtlinien zu halten, um die Einhaltung rechtlicher und ethischer Standards in Forschung und Experiment zu gewährleisten.


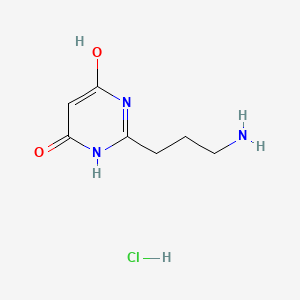
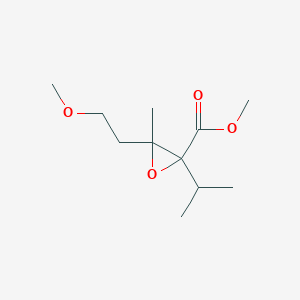
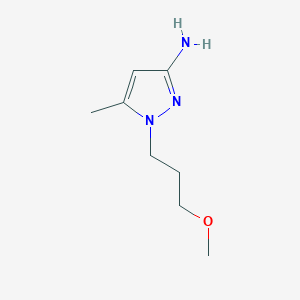

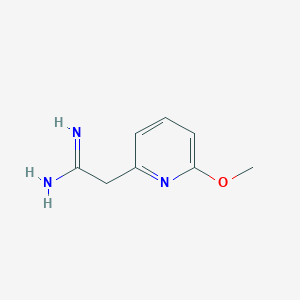

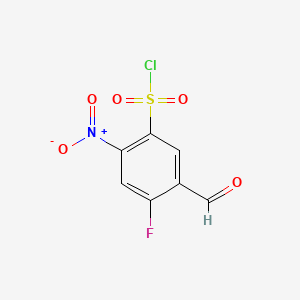


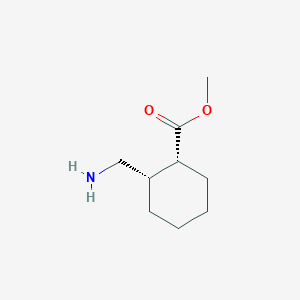

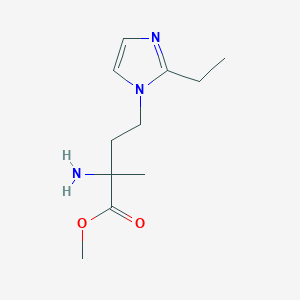
![tert-butylN-{[(5-bromopyridin-3-yl)carbamoyl]methyl}carbamate](/img/structure/B13632770.png)
